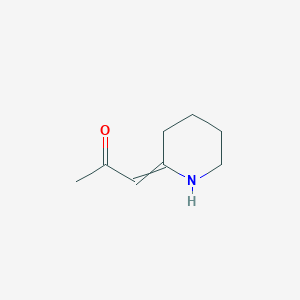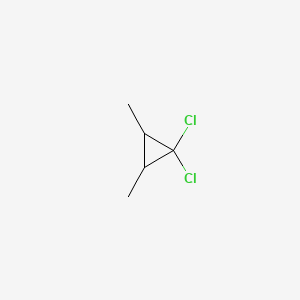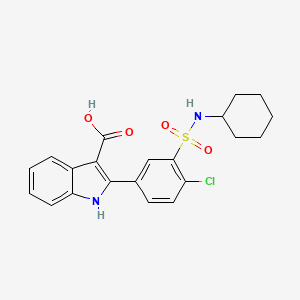![molecular formula C23H14ClN2NaO5S B13796817 Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate CAS No. 6871-98-3](/img/structure/B13796817.png)
Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a tetracyclic core. Its properties make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate involves several steps. The synthetic route typically starts with the preparation of the tetracyclic core, followed by the introduction of the chloro and sulfonate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate involves its interaction with specific molecular targets. The chloro and sulfonate groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The tetracyclic core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Used as a reagent for phosphitylation reactions.
4-Chloro-2-methylphenoxyacetate: Known for its herbicidal properties.
Coumarin derivatives: Widely studied for their biological activities.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
6871-98-3 |
|---|---|
Molekularformel |
C23H14ClN2NaO5S |
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C23H15ClN2O5S.Na/c1-26-18-8-7-17(25-12-6-9-19(16(24)10-12)32(29,30)31)22-21(18)15(11-20(26)27)13-4-2-3-5-14(13)23(22)28;/h2-11,25H,1H3,(H,29,30,31);/q;+1/p-1 |
InChI-Schlüssel |
ZRRWLXVTWKQYGQ-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=CC(=C(C=C5)S(=O)(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


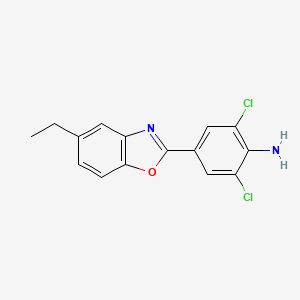
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
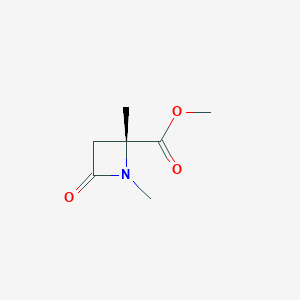
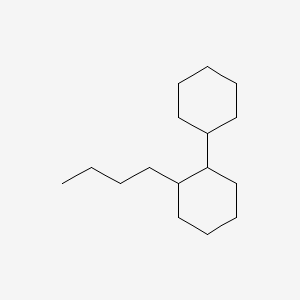
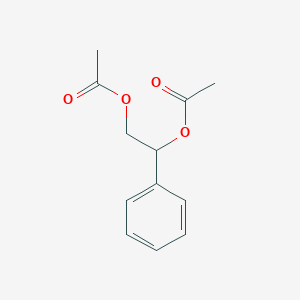
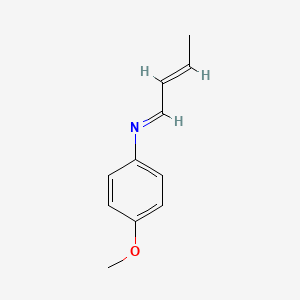
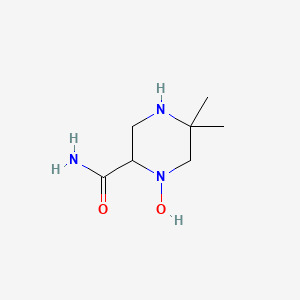
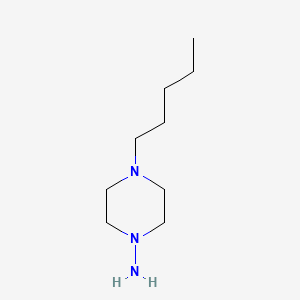
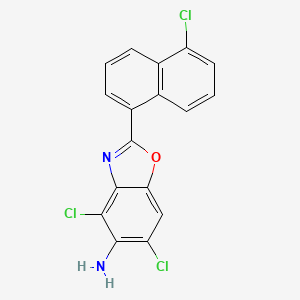
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
